2-Methoxy-5-(morpholinomethyl)phenylboronic acid
Overview
Description
“2-Methoxy-5-(morpholinomethyl)phenylboronic acid” is a chemical compound with the molecular formula C12H18BNO4 . It has a molecular weight of 251.09 and is a solid at room temperature . The compound is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18BNO4/c1-17-12-3-2-10 (8-11 (12)13 (15)16)9-14-4-6-18-7-5-14/h2-3,8,15-16H,4-7,9H2,1H3 . This code provides a specific text string representation for the compound’s molecular structure.Chemical Reactions Analysis
As mentioned earlier, boronic acids like this compound are often used in Suzuki–Miyaura coupling reactions . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 251.09 and is stored at temperatures between 2-8°C .Scientific Research Applications
Novel Chemical Reactions
Research has explored the unique reactivity of compounds similar to 2-Methoxy-5-(morpholinomethyl)phenylboronic acid, demonstrating novel chemical transformations. For instance, 2-Benzyl-5-methoxy-1,4-benzoquinones react with morpholine to yield specific hydroquinone derivatives. Additionally, a novel amination reaction at the β-carbon atom of the alkyl group has been observed, forming morpholino-3-phenylbenzofurans (L. Jurd, 1978).
Supramolecular Assemblies
Phenylboronic acids, including derivatives like 2-Methoxy-5-(morpholinomethyl)phenylboronic acid, are instrumental in the design and synthesis of supramolecular assemblies. These compounds participate in the formation of complexes through O–H⋯N hydrogen bonds and C–H⋯O hydrogen bonding dimers, contributing to the development of materials with potential applications in sensing, catalysis, and drug delivery (V. Pedireddi & N. Seethalekshmi, 2004).
Anticancer Research
The antiproliferative potential of phenylboronic acid derivatives against cancer cell lines highlights their significance in experimental oncology. Certain derivatives exhibit strong cell cycle arrest induction and caspase-3 activation in ovarian cancer cell lines, pointing towards their application as anticancer agents. This research underscores the therapeutic potential of phenylboronic acid compounds in developing novel treatments for cancer (Mateusz Psurski et al., 2018).
Catalysis and Chemical Synthesis
Phenylboronic acid derivatives are utilized in catalytic processes and the synthesis of complex molecules. They serve as intermediates in the synthesis of various pharmacologically active compounds, demonstrating their versatility and importance in drug development and chemical synthesis (Bo Jin et al., 2005).
Safety And Hazards
properties
IUPAC Name |
[2-methoxy-5-(morpholin-4-ylmethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4/c1-17-12-3-2-10(8-11(12)13(15)16)9-14-4-6-18-7-5-14/h2-3,8,15-16H,4-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBRXVQPCDQGJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)CN2CCOCC2)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301191576 | |
Record name | Boronic acid, B-[2-methoxy-5-(4-morpholinylmethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301191576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(morpholinomethyl)phenylboronic acid | |
CAS RN |
1334321-26-4 | |
Record name | Boronic acid, B-[2-methoxy-5-(4-morpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334321-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[2-methoxy-5-(4-morpholinylmethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301191576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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